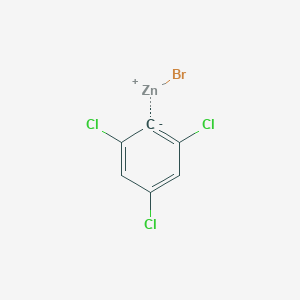
5-Chloro-2-fluoronicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-fluoronicotinonitrile is a chemical compound with the molecular formula C6H2ClFN2 It is a derivative of nicotinonitrile, characterized by the presence of chlorine and fluorine atoms on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoronicotinonitrile typically involves the reaction of 2-chloro-5-fluoropyridine-3-carbaldehyde with hydroxylamine hydrochloride in ethanol and water at room temperature. The intermediate product is then treated with carbonyl diimidazole in dichloromethane under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-fluoronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydroxylamine hydrochloride, carbonyl diimidazole, and various solvents such as ethanol, water, and dichloromethane. Reaction conditions often involve room temperature or reflux conditions, depending on the desired transformation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine or fluorine atoms.
Aplicaciones Científicas De Investigación
5-Chloro-2-fluoronicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-fluoronicotinonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in a chemical reaction or its biological activity. Research is ongoing to elucidate the detailed pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-fluoronicotinonitrile
- 2,6-Dichloro-5-fluoronicotinonitrile
- 2-Chloro-5-fluoropyridine-3-carbonitrile
Uniqueness
5-Chloro-2-fluoronicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .
Propiedades
Fórmula molecular |
C6H2ClFN2 |
|---|---|
Peso molecular |
156.54 g/mol |
Nombre IUPAC |
5-chloro-2-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H2ClFN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H |
Clave InChI |
OZQAQENKRFAJBR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C#N)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



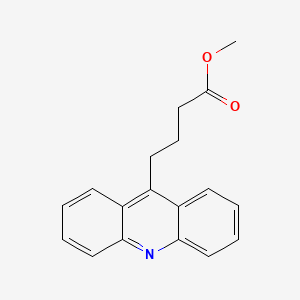
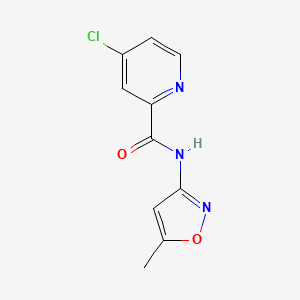
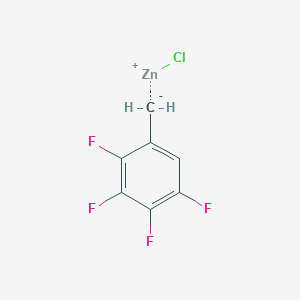

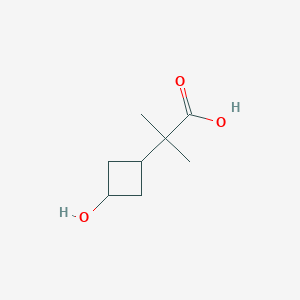
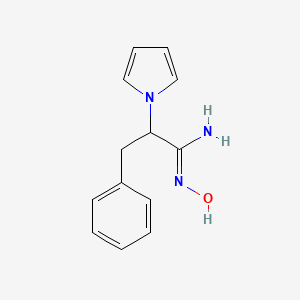
![2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14883640.png)
![7-Phenyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14883646.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14883651.png)
![propan-2-yl (2R)-2-[[[[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]amino]propanoate](/img/structure/B14883656.png)

